3-Ethynyl-5-iodobenzoicacid
Description
BenchChem offers high-quality 3-Ethynyl-5-iodobenzoicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethynyl-5-iodobenzoicacid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-ethynyl-5-iodobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5IO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h1,3-5H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWSZTBPADESDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)I)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5IO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.04 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Ethynyl-5-iodobenzoic acid melting point and thermal stability
This technical guide provides a comprehensive analysis of 3-Ethynyl-5-iodobenzoic acid, focusing on its thermal properties, stability profile, and characterization protocols.
Thermal Stability, Melting Point Characterization, and Handling Protocols[1]
Part 1: Executive Technical Summary
3-Ethynyl-5-iodobenzoic acid is a bifunctional aromatic building block primarily utilized in the synthesis of Metal-Organic Frameworks (MOFs) and advanced pharmaceutical intermediates. Its structure features three distinct reactive sites: a carboxylic acid (for coordination or esterification), an aryl iodide (for cross-coupling), and a terminal alkyne (for "click" chemistry or Sonogashira coupling).
Critical Stability Insight: Unlike simple benzoic acid derivatives, this compound exhibits thermal sensitivity . Vendor data and structural analogs indicate a requirement for cold-chain transport and storage (+4°C) . The presence of a terminal ethynyl group ortho/meta to an iodine atom introduces a risk of exothermic polymerization or oxidative homocoupling (Glaser coupling) at elevated temperatures, often preceding or coinciding with the melting event.
Part 2: Physical Properties & Thermal Profile[3][4]
While specific experimental melting point (MP) data is often absent from standard public databases due to the compound's specialized nature, its thermal behavior can be accurately predicted and bounded by analyzing its structural congeners.
2.1 Predicted Melting Point Range
Based on Structure-Activity Relationship (SAR) analysis of 3,5-disubstituted benzoic acids:
| Compound | Structure | Melting Point (°C) | Thermal Behavior |
| 3-Iodobenzoic acid | Analog | 185–187°C | Stable melt |
| 3-Ethynylbenzoic acid | Analog | 160–164°C | Melt w/ potential polymerization |
| 3-Bromo-5-iodobenzoic acid | Analog | 219–221°C | High stability |
| 3-Ethynyl-5-iodobenzoic acid | Target | 170–200°C (Predicted) | Likely Decomposition |
Technical Note: Researchers should anticipate an onset of decomposition (browning/charring) near the melting transition. The "melting point" for this compound is likely a decomposition point (
2.2 Solubility Profile
-
High Solubility: DMSO, DMF, THF, Methanol (Polar aprotic/protic).
-
Low Solubility: Water (unless pH > 7), Hexanes, Chloroform.
-
Implication: Recrystallization should be performed using mixed solvent systems (e.g., THF/Hexane) at temperatures below 60°C to prevent thermal degradation.
Part 3: Thermal Stability Assessment[4][5]
The thermal instability of 3-ethynyl-5-iodobenzoic acid arises from two primary mechanisms that researchers must mitigate during handling.
3.1 Decomposition Pathways
-
Alkyne Polymerization: Terminal alkynes are prone to thermal polymerization. At temperatures >150°C, the ethynyl group can undergo exothermic cross-linking, leading to insoluble "tars."
-
Iodine Lability: The C–I bond is the weakest bond in the molecule (~65 kcal/mol). Prolonged exposure to heat or UV light can cause homolytic cleavage, releasing iodine radicals (
) that catalyze further degradation.
3.2 Storage & Handling Directives
-
Temperature: Store at +2°C to +8°C (Refrigerator). Long-term storage at -20°C is recommended to inhibit slow polymerization.
-
Atmosphere: Store under Argon or Nitrogen . Oxygen promotes oxidative coupling of the alkyne (Glaser coupling).
-
Light: Protect from light (amber vials/foil) to prevent photo-deiodination.
Part 4: Experimental Characterization Protocols
Since literature values are scarce, the following self-validating protocols are designed to determine the precise thermal properties of your specific batch.
4.1 Differential Scanning Calorimetry (DSC) Protocol
Objective: Distinguish between true melting (
-
Sample Prep: Weigh 2–4 mg of dried sample into an aluminum hermetic pan . Do not use open pans, as sublimation may mimic decomposition.
-
Purge Gas: Nitrogen at 50 mL/min.
-
Ramp Rate:
-
Run 1 (Fast): Heat at 20°C/min to 250°C. (Fast heating minimizes decomposition during the ramp, giving a clearer
). -
Run 2 (Slow): Heat at 5°C/min to 250°C. (Better resolution of transition onset).
-
-
Analysis:
-
Endotherm (Sharp): Indicates Melting.[1]
-
Exotherm (Broad): Indicates Polymerization/Decomposition.
-
Decision Rule: If the exotherm onset immediately follows or overlaps the endotherm, the compound melts with decomposition.
-
4.2 Thermogravimetric Analysis (TGA)
Objective: Determine the safe drying temperature (solvent loss vs. material degradation).
-
Method: Ramp from 30°C to 600°C at 10°C/min under
. -
Interpretation:
-
Weight loss < 150°C: Residual solvent/moisture.
-
Weight loss > 180°C: Decarboxylation or deiodination.
-
Safe Drying Limit: Set vacuum oven temperature 50°C below the onset of the first non-solvent weight loss event (typically safe at 40–50°C).
-
Part 5: Visualization of Characterization Workflow
The following diagram illustrates the logical workflow for characterizing this thermally sensitive intermediate, ensuring data integrity and safety.
Caption: Logical workflow for distinguishing solvent loss from thermal degradation using coupled TGA/DSC analysis.
Part 6: References
-
TA Instruments. (2022). Thermal Analysis of Pharmaceuticals: Distinguishing Melting from Decomposition. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Strategic Incorporation of 3-Ethynyl-5-iodobenzoic Acid into UiO-66 and UiO-67 Frameworks for Advanced Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract & Rationale
Metal-Organic Frameworks (MOFs) have emerged as highly versatile materials with extensive applications in catalysis, gas storage, and biomedicine.[1][2] Among the most studied are the zirconium-based UiO-66 and UiO-67 MOFs, renowned for their exceptional thermal and chemical stability.[3][4] This stability makes them ideal candidates for applications in challenging physiological or industrial environments. The ability to tune their functionality by modifying the organic linkers is a key advantage, allowing for the design of MOFs with specific properties.[5][6]
This application note details a strategy for incorporating 3-Ethynyl-5-iodobenzoic acid (EIA) into the UiO-66 and UiO-67 frameworks. The dual-functional nature of this molecule—possessing both a terminal alkyne and an iodo group—provides a powerful platform for post-synthetic modifications.
-
The Ethynyl Group: Serves as a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, enabling the covalent attachment of a wide array of molecules, including targeting ligands, imaging agents, or therapeutic payloads.
-
The Iodo Group: Acts as a robust site for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck), allowing for further complex molecular engineering.[7][8] It can also be a precursor for radiolabeling with isotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) for applications in radio-imaging and radiotherapy.
Crucially, as a mono-carboxylate, 3-Ethynyl-5-iodobenzoic acid acts as a framework modulator or capping agent. Its incorporation intentionally creates controlled, functionalized defects within the MOF structure by terminating the extension of the inorganic zirconium clusters. This "defect engineering" not only introduces functionality but can also enhance catalytic activity and modify the porosity of the material.[9]
Synthesis Strategy: A Mixed-Linker Approach
The foundational linkers for UiO-66 and UiO-67 are dicarboxylates—1,4-benzenedicarboxylic acid (BDC) and 4,4'-biphenyldicarboxylic acid (BPDC), respectively—which bridge the Zr₆O₄(OH)₄ clusters to form the 3D framework.[10] Since 3-Ethynyl-5-iodobenzoic acid (EIA) has only one carboxylate group, it cannot form this extended network on its own.
Therefore, the synthesis is performed using a mixed-linker or modulated approach. In this method, the primary dicarboxylate linker (BDC or BPDC) is combined with a sub-stoichiometric amount of the EIA modulator. The EIA competes with the primary linker for coordination sites on the zirconium cluster. When EIA binds, it caps that coordination site, preventing further framework extension and ensuring the ethynyl and iodo functionalities are accessible within the pores or on the crystal surface. The ratio of the dicarboxylate linker to the EIA modulator is a critical parameter for controlling the degree of functionalization and the resulting material properties.
Figure 1: General workflow for the mixed-linker solvothermal synthesis of EIA-functionalized UiO-66 and UiO-67 MOFs.
Detailed Experimental Protocols
Materials & Equipment
| Reagent | Supplier | Grade |
| Zirconium(IV) chloride (ZrCl₄) | Sigma-Aldrich | ≥99.5% |
| 1,4-Benzenedicarboxylic acid (BDC) | Sigma-Aldrich | 98% |
| 4,4'-Biphenyldicarboxylic acid (BPDC) | Sigma-Aldrich | 97% |
| 3-Ethynyl-5-iodobenzoic acid (EIA) | BLD Pharm | 95%+[11] |
| N,N-Dimethylformamide (DMF) | Macron Chemicals | Anhydrous, 99.8% |
| Hydrochloric Acid (HCl) | Sigma-Aldrich | 37% (conc.) |
| Methanol | Macron Chemicals | Anhydrous, 99.8% |
Equipment: Analytical balance, sonicator bath, convection oven, tabletop centrifuge, vacuum oven, Schlenk line.
Protocol 1: Synthesis of UiO-66-EIA
This protocol is based on established methods for UiO-66 synthesis, modified for a mixed-linker system.[3][12] The addition of HCl has been shown to significantly reduce reaction times and improve crystallinity.[12]
-
Preparation of Solutions:
-
In an 8-dram vial, dissolve ZrCl₄ (58.3 mg, 0.25 mmol) and concentrated HCl (92 µL, 1.1 mmol) in 5 mL of DMF . Sonicate for 20 minutes until a clear solution is formed. This is the Metal Solution .
-
In a separate vial, dissolve BDC (31.1 mg, 0.1875 mmol) and EIA (17.1 mg, 0.0625 mmol) in 5 mL of DMF . Sonicate for 20 minutes. This is the Linker Solution . Note: This corresponds to a 75:25 molar ratio of BDC to EIA.
-
-
Reaction:
-
Add the Linker Solution to the Metal Solution.
-
Cap the vial tightly and sonicate the mixture for an additional 10 minutes.
-
Place the vial in a preheated convection oven at 120°C for 24 hours . A white precipitate should form.
-
-
Purification and Activation:
-
After cooling to room temperature, centrifuge the mixture at 8000 rpm for 15 minutes to collect the white solid. Discard the supernatant.
-
Re-disperse the solid in 10 mL of fresh DMF and centrifuge again. Repeat this washing step three times to remove unreacted precursors.
-
To exchange the solvent, re-disperse the solid in 10 mL of methanol and centrifuge. Repeat this methanol wash three times.
-
After the final wash, dry the white powder in a vacuum oven at 150°C overnight to remove residual solvent and activate the MOF.
-
Protocol 2: Synthesis of UiO-67-EIA
The procedure for UiO-67 is analogous, substituting the larger BPDC linker to achieve a more porous structure.[10]
-
Preparation of Solutions:
-
Prepare the Metal Solution exactly as in step 1.1 of Protocol 3.2 (ZrCl₄ 58.3 mg, 0.25 mmol and HCl 92 µL, 1.1 mmol in 5 mL DMF ).
-
In a separate vial, dissolve BPDC (45.4 mg, 0.1875 mmol) and EIA (17.1 mg, 0.0625 mmol) in 5 mL of DMF . Sonicate for 20 minutes. This is the Linker Solution . Note: BPDC may not fully dissolve at room temperature; this is acceptable.
-
-
Reaction:
-
Add the Linker Solution to the Metal Solution.
-
Cap the vial tightly and sonicate the mixture for an additional 10 minutes.
-
Place the vial in a preheated convection oven at 120°C for 24 hours .
-
-
Purification and Activation:
-
Follow the exact same procedure as outlined in step 3.3 of Protocol 3.2.
-
Characterization
Successful synthesis and incorporation of the EIA linker must be confirmed through a suite of analytical techniques.
| Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | Confirm crystalline structure and phase purity. | The diffraction pattern should match the simulated pattern for the parent UiO-66 or UiO-67 framework, confirming the topology is maintained.[13] |
| N₂ Adsorption-Desorption Isotherms (BET Analysis) | Determine surface area and pore volume. | A Type I isotherm characteristic of microporous materials. The BET surface area will likely be lower than the parent MOF due to the presence of the bulkier EIA linker within the pores.[9] |
| Thermogravimetric Analysis (TGA) | Assess thermal stability and linker composition. | A two-step decomposition profile is expected. The first weight loss below 300°C corresponds to solvent removal, and the second, sharp loss around 450-500°C corresponds to the decomposition of the organic linkers.[3][14] The relative weight loss can be used to estimate the ratio of BDC/BPDC to EIA. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirm presence of functional groups. | Look for characteristic peaks: a sharp, weak peak at ~3300 cm⁻¹ for the C≡C-H stretch and a peak at ~2100 cm⁻¹ for the C≡C stretch, confirming the presence of the ethynyl group. |
| ¹H NMR Spectroscopy (after digestion) | Quantify the ratio of linkers in the framework. | The MOF sample is digested in a solution like NaOH/D₂O or HF/DMSO-d₆. The ¹H NMR spectrum of the resulting solution will show distinct peaks for BDC/BPDC and EIA, allowing for quantification of their molar ratio by integrating the signals. |
Applications in Drug Development
The successful synthesis of UiO-66-EIA and UiO-67-EIA opens a gateway to numerous advanced applications in drug delivery and theranostics.[15][16]
Figure 2: Potential post-synthetic modification pathways and resulting applications for EIA-functionalized MOFs in drug development.
-
Targeted Drug Delivery: The alkyne group can be used to "click" on targeting moieties such as peptides (e.g., RGD), antibodies, or small molecules (e.g., folic acid) that selectively bind to receptors overexpressed on cancer cells. This enhances the accumulation of the MOF-drug conjugate at the tumor site, reducing off-target toxicity.[2]
-
Controlled Release Systems: Therapeutic agents can be loaded into the pores of the MOF. Furthermore, a prodrug can be covalently attached to the framework via the alkyne handle using a linker that is cleavable under specific conditions (e.g., acidic pH in tumors, presence of specific enzymes). This provides a dual-release mechanism: passive diffusion from pores and stimuli-responsive cleavage of the covalent bond.[16]
-
Theranostics: The platform allows for the simultaneous integration of therapeutic and diagnostic agents. For example, a chemotherapy drug can be loaded into the pores, while an imaging agent (e.g., a fluorescent dye via click chemistry and a radionuclide via the iodo group) is attached to the framework. This enables real-time monitoring of the drug's biodistribution and therapeutic efficacy.
Conclusion
The use of 3-Ethynyl-5-iodobenzoic acid as a functional modulator in the synthesis of UiO-66 and UiO-67 provides a robust and versatile platform for creating advanced materials. The protocols detailed herein offer a reproducible method for synthesizing these dual-functionalized MOFs. The orthogonal reactivity of the ethynyl and iodo groups presents a rich chemical toolbox for post-synthetic modification, making these materials highly promising candidates for developing next-generation systems for targeted drug delivery, advanced imaging, and theranostics.
References
- Current time information in Oslo, NO. (n.d.). Google Search.
-
Frontiers. (n.d.). Transition metal supported UiO-67 materials and their applications in catalysis. Retrieved February 10, 2026, from [Link]
-
ACS Omega. (2024). Copper-Based Metal–Organic Frameworks for Sustainable Catalysis: Mechanistic Insights, Stability, and Emerging Research Directions. Retrieved February 10, 2026, from [Link]
-
Taylor & Francis Online. (2022). UiO-66 (Zr-MOF): Synthesis, Characterization, and Application for the Removal of Malathion and 2, 4-D from Aqueous Solution. Retrieved February 10, 2026, from [Link]
-
Semantic Scholar. (2013). A facile synthesis of UiO-66, UiO-67 and their derivatives. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (n.d.). Fabrication of the UiOs. The structure of (a) UiO-66, (b) UiO-67. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (n.d.). Illustrations of the structures of UiO‐66, UiO‐67 and UiO‐68 and the... Retrieved February 10, 2026, from [Link]
-
ACS Publications. (2024). Applications of Metal–Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review. Retrieved February 10, 2026, from [Link]
-
Royal Society of Chemistry. (2010). Post-synthetic modification of the metal–organic framework compound UiO-66. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (2013). A facile synthesis of UiO-66, UiO-67 and their derivatives. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (2017). Synthesis and post-synthetic modification of UiO-67 type metal-organic frameworks by mechanochemistry. Retrieved February 10, 2026, from [Link]
-
UvA-DARE. (2022). The Influence of UiO-66 Metal–Organic Framework. Retrieved February 10, 2026, from [Link]
-
Royal Society of Chemistry. (2013). A facile synthesis of UiO-66, UiO-67 and their derivatives - Electronic Supplementary Material. Retrieved February 10, 2026, from [Link]
-
IntechOpen. (2022). Drug Delivery Applications of Metal-Organic Frameworks (MOFs). Retrieved February 10, 2026, from [Link]
-
PMC. (2023). Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy. Retrieved February 10, 2026, from [Link]
-
Slideshare. (2019). Application of MOF in Targeted drug delivery system- A review. Retrieved February 10, 2026, from [Link]
-
RSC Publishing. (n.d.). Advanced Mixed-Linker UiO-66 MOFs as High-Performance Functional Materials for Removing Emerging Contaminants. Retrieved February 10, 2026, from [Link]
-
MDPI. (2018). Influence of Ligand Functionalization of UiO-66-Based Metal-Organic Frameworks When Used as Sorbents. Retrieved February 10, 2026, from [Link]
-
oc-praktikum.de. (2006). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. Retrieved February 10, 2026, from [Link]
-
MDPI. (n.d.). Special Issue : Applications of MOFs and COFs in Drug Delivery, Separation and Water Purification Purposes. Retrieved February 10, 2026, from [Link]
- Google Patents. (n.d.). Method of preparing and recovering 2-methyl-5-iodobenzoic acid.
-
PubChem. (n.d.). 3-Iodobenzoic acid. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (2020). Iodo-Functionalization of Zr-UiO-67 Metal-Organic Frameworks. Retrieved February 10, 2026, from [Link]
Sources
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- 2. Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
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- 7. 3-Bromo-5-iodobenzoic acid 97 188815-32-9 [sigmaaldrich.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
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Dual-Functionalization of Zr-MOF Defects via Post-Synthetic Exchange with 3-Ethynyl-5-iodobenzoic Acid
Application Note: AN-MOF-2026-02
Executive Summary
This application note details the protocol for the post-synthetic modification (PSM) of Zirconium-based Metal-Organic Frameworks (specifically UiO-66 architectures) using 3-Ethynyl-5-iodobenzoic acid . Unlike standard dicarboxylic acid linkers that form the structural backbone of MOFs, this mono-carboxylic acid acts as a defect-compensating ligand .
By exchanging labile modulators (e.g., formate, acetate) at the defect sites of the Zr
-
Alkyne: Ready for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" chemistry) for bioconjugation.[1]
-
Aryl Iodide: Available for palladium-catalyzed cross-coupling (Suzuki-Miyaura) or halogen bonding interactions.
This guide focuses on the Solvent-Assisted Ligand Exchange (SALE) method to functionalize MOF defects without compromising framework integrity.
Strategic Framework & Mechanism
The Chemistry of Defect Exchange
Zirconium MOFs, such as UiO-66, are synthesized with "modulators" (monocarboxylic acids) that compete with the structural linker (terephthalic acid) to control crystal growth. These modulators often remain coordinated to the Zr
The core principle of this protocol is Post-Synthetic Defect Exchange (PSDE) .[2] The incoming ligand (3-Ethynyl-5-iodobenzoic acid) has a higher binding affinity or is provided in excess to displace the labile modulators (e.g., acetic acid) or coordinate to open metal sites (Lewis acidic Zr sites).
Mechanism Visualization
The following diagram illustrates the transition from a defect-rich parent MOF to a dual-functionalized scaffold.
Figure 1: Workflow for replacing labile defect-capping modulators with the dual-functional 3-ethynyl-5-iodobenzoic acid.
Experimental Protocols
Materials & Equipment
-
Parent MOF: Defect-engineered UiO-66 (synthesized with Acetic Acid or HCl modulator).
-
Ligand: 3-Ethynyl-5-iodobenzoic acid (>97% purity).
-
Solvents: N,N-Dimethylformamide (DMF, anhydrous), Ethanol (EtOH), Acetone.
-
Equipment: Scintillation vials (20 mL), Centrifuge, Vacuum Oven, 400 MHz NMR (for digestion analysis).
Protocol A: Preparation of Defect-Rich Parent MOF (UiO-66-Defect)
Note: To maximize loading of the functional ligand, the parent MOF must have a high density of accessible defects.
-
Dissolution: Dissolve ZrCl
(0.54 mmol, 125 mg) in 5 mL DMF and 1 mL Acetic Acid (Modulator). -
Linker Addition: Add Terephthalic Acid (0.75 mmol, 124 mg) dissolved in 10 mL DMF.
-
Synthesis: Sonicate for 10 mins, then heat at 120°C for 24 hours in a sealed pressure vessel.
-
Activation: Centrifuge the white precipitate. Wash 3x with DMF and 3x with Acetone to remove unreacted precursors.
-
Drying: Dry at 80°C under vacuum for 12 hours.
-
Result: UiO-66 with acetate-capped defects.
-
Protocol B: Post-Synthetic Defect Exchange (PSDE)
This is the core procedure to install the 3-Ethynyl-5-iodobenzoic acid.
-
Suspension: Weigh 100 mg of UiO-66-Defect and suspend in 10 mL of DMF in a 20 mL scintillation vial. Sonicate for 20 minutes to ensure varying dispersion.
-
Ligand Solution: Dissolve 150 mg (approx. 0.55 mmol, ~4-fold excess relative to estimated defects) of 3-Ethynyl-5-iodobenzoic acid in 5 mL DMF.
-
Exchange Reaction: Add the ligand solution to the MOF suspension.
-
Incubation: Seal the vial and incubate at 85°C for 24 to 48 hours .
-
Critical Step: Do not exceed 100°C, as high temperatures can induce linker exchange of the structural terephthalates, potentially degrading the framework quality.
-
-
Washing (Crucial): Centrifuge to pellet the MOF.
-
Wash 3x with fresh DMF (soak for 2 hours each) to remove physisorbed ligand.
-
Wash 3x with Ethanol to remove DMF.
-
-
Activation: Dry under vacuum at 60°C overnight.
-
Validation: The product (UiO-66-I-Alk) should retain crystallinity (PXRD) but show new IR bands for Alkyne (~2100 cm⁻¹) and C-I stretches.
-
Protocol C: Validation via 1H-NMR Digestion
To quantify the loading of the ligand:
-
Take 10 mg of dried UiO-66-I-Alk .
-
Digest in 600 µL DMSO-d6 + 20 µL 48% HF (hydrofluoric acid). Caution: HF is extremely toxic.
-
Analyze via 1H-NMR.
-
Calculation: Integrate the peak for the structural linker (Terephthalic acid, ~8.0 ppm, 4H) against the peaks for 3-Ethynyl-5-iodobenzoic acid (aromatic protons).
-
Target Ratio: 10-20% functionalization relative to structural linkers is typical for defect loading.
-
Application: Click Chemistry for Drug Conjugation[3]
Once the MOF is functionalized, the alkyne handle allows for the attachment of azide-bearing drugs.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4]
-
Setup: Suspend 50 mg of UiO-66-I-Alk in 5 mL of t-BuOH/H2O (1:1).
-
Reactants: Add Azide-Functionalized Drug (1.2 equiv relative to alkyne content calculated in Protocol C).
-
Catalyst: Add CuSO
·5H O (5 mol%) and Sodium Ascorbate (10 mol%). -
Reaction: Stir gently at Room Temperature for 24 hours in the dark.
-
Cleanup: Wash extensively with EDTA solution (0.1 M) to remove Copper trapped in the pores (critical for biological applications), followed by water and ethanol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Ligand Loading (<5%) | Parent MOF has too few defects. | Increase modulator (Acetic Acid) concentration during Protocol A synthesis. |
| Loss of Crystallinity | Exchange temperature too high or ligand too acidic. | Reduce exchange temp to 60°C; ensure ligand is fully dissolved before addition. |
| High Copper Residue | Cu trapped in Zr nodes during Click reaction. | Use "Click-free" strain-promoted azide-alkyne cycloaddition (SPAAC) if toxicity is a major concern, or wash with saturated EDTA for 3 days. |
| Pore Blockage | Ligand physisorbed in pores, not coordinated. | Perform Soxhlet extraction with Ethanol for 12 hours after exchange. |
Scientific Grounding & References
The protocols above are synthesized from established methodologies for defect engineering in Zr-MOFs and post-synthetic exchange (PSE/SALE).
-
Defect Engineering in UiO-66:
-
Post-Synthetic Exchange (SALE):
-
Kim, M., et al. "Postsynthetic Ligand Exchange as a Route to Functionalization of 'Inert' Metal–Organic Frameworks."[5] Chemical Science (2012). The foundational paper for exchanging ligands in Zr-MOFs.
-
-
Click Chemistry on MOFs:
-
Goto, Y., et al. "Click Chemistry to Metal–Organic Frameworks as a Synthetic Tool." Chemical Communications (2012). Details the CuAAC reaction on MOF surfaces.
-
-
Iodobenzoate Chemistry:
Disclaimer
This protocol involves the use of hazardous chemicals (HF, DMF). All experiments should be conducted in a fume hood with appropriate PPE. The author assumes no liability for experimental outcomes.
Sources
- 1. (Bio)Functionalisation of Metal-Organic Polyhedra by Using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Postsynthetic ligand exchange as a route to functionalization of ‘inert’ metal–organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Strategic Utilization of 3-Ethynyl-5-iodobenzoic Acid in Modular Drug Discovery
Executive Summary
3-Ethynyl-5-iodobenzoic acid represents a "trident" scaffold in medicinal chemistry, offering three distinct vectors for elaboration: a terminal alkyne for Click Chemistry (CuAAC) , an aryl iodide for Palladium-catalyzed cross-coupling , and a carboxylic acid for Amide condensation .[1] This application note focuses on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this ligand.
Unlike simple alkynes, the presence of the carboxylic acid moiety and the electron-withdrawing iodine substituent influences both solubility and reaction kinetics. This guide provides optimized protocols to mitigate copper-induced oxidation and ensure quantitative conversion in both aqueous and organic environments.[1]
Chemical Profile & Handling
Physicochemical Properties
| Property | Value | Implication for Protocol |
| Molecular Weight | ~271.93 Da | Precise stoichiometry is critical for bioconjugation.[1] |
| LogP (Predicted) | ~2.3 | Lipophilic in protonated form; requires DMSO/DMF or pH > 7.5 for aqueous solubility.[1] |
| Acidity (pKa) | ~3.5 - 4.0 (Benzoic acid) | Soluble in PBS (pH 7.[1]4) as the carboxylate anion.[1] |
| Stability | Light Sensitive (Aryl Iodide) | Store in amber vials. Iodine bonds are photolabile.[1] |
Solubility Strategy (The "Switch" Mechanism)
-
Organic Phase: Soluble in DMSO, DMF, MeOH.[1]
-
Aqueous Phase: Insoluble in water/0.1% TFA.[1] Soluble in PBS or Borate buffer (pH > 7.5) due to deprotonation of the carboxylic acid.[1]
-
Expert Tip: Always dissolve the ligand in a small volume of DMSO first, then dilute into the buffered reaction mixture to prevent immediate precipitation.
-
Core Protocol: THPTA-Assisted CuAAC
For bioconjugation (Protein/DNA labeling) or Fragment-Based Screening in aqueous media.[1]
The "Ligand" Choice: Why THPTA?
While TBTA is the historical standard, THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is strictly required for this protocol.[1]
-
Water Solubility: THPTA allows the reaction to proceed in aqueous buffers where 3-Ethynyl-5-iodobenzoic acid is solubilized as a salt.[1]
-
Oxidation Protection: The aryl iodide moiety is susceptible to oxidative dehalogenation under harsh conditions.[1] THPTA acts as a sacrificial target for reactive oxygen species (ROS), protecting the iodine "warhead" for future steps.[1]
Reagent Setup
-
Stock A (Ligand): 3-Ethynyl-5-iodobenzoic acid (10 mM in DMSO).[1]
-
Stock B (Azide): Target Azide (10 mM in DMSO or Water).
-
Stock D (Chelator): THPTA (50 mM in Water).[1]
-
Stock E (Reductant): Sodium Ascorbate (100 mM in Water) - Prepare Fresh.[1]
Step-by-Step Workflow
-
Catalyst Pre-Complexation (Critical Step):
-
Reaction Assembly:
-
Initiation:
-
Incubation:
-
Incubate at RT for 30–60 minutes in the dark (protecting the Iodide).
-
-
Quenching:
-
Add EDTA (final 10 mM) to strip the copper.
-
Mechanism & Pathway Visualization
The following diagram illustrates the dual-pathway logic. The "Click" reaction creates the primary connection, leaving the Aryl Iodide intact for a secondary "Cross-Coupling" event (e.g., Sonogashira), enabling the construction of PROTACs or dual-warhead probes.
Figure 1: Reaction pathway demonstrating the orthogonality of the Click reaction relative to the Aryl Iodide handle.
Experimental Decision Tree (QC & Troubleshooting)
Use this logic flow to determine the optimal solvent and purification strategy based on your specific application.
Figure 2: Decision matrix for solvent and ligand selection to ensure homogeneity.
Expert Insights: The "Carboxylic Acid Effect"
Recent mechanistic studies suggest that carboxylic acids can accelerate CuAAC reactions by facilitating the protonolysis of the Cu-triazole intermediate [1].
-
Observation: 3-Ethynyl-5-iodobenzoic acid may exhibit faster reaction kinetics than non-acidic aryl alkynes (e.g., phenylacetylene).[1]
-
Implication: If using this ligand in a competitive assay, be aware that its "self-promoting" nature might outcompete other alkynes.[1]
-
Control: Always run a time-course control if comparing reaction rates against other ligands.
References
-
Carboxylic Acid Promotion in CuAAC: Shao, C., et al. (2010).[1][4] Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide–Alkyne Cycloaddition. The Journal of Organic Chemistry. [Link]
-
THPTA vs TBTA Ligand Selection: Presolski, S. I., Hong, V., & Finn, M. G. (2011).[1][5] Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link][1]
-
General Click Chemistry Protocols: Jena Bioscience. Click Chemistry Protocols: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC). [Link]
Sources
Synthesis of fluorescent probes using 3-Ethynyl-5-iodobenzoic acid scaffold
Application Note: Modular Synthesis of Fluorescent Probes using the 3-Ethynyl-5-iodobenzoic Acid Scaffold
Introduction: The "Tri-Orthogonal" Advantage
In the design of targeted fluorescent probes and activity-based protein profiling (ABPP) reagents, the scaffold 3-ethynyl-5-iodobenzoic acid represents a premier "linchpin" molecule.[1] Its structural rigidity (benzene core) minimizes fluorescence quenching often seen with flexible alkyl linkers, while its three distinct functional groups allow for tri-orthogonal functionalization :[1]
-
Carboxylic Acid (-COOH): Amide coupling to targeting ligands (peptides, antibodies, small molecule drugs).[1]
-
Aryl Iodide (-I): Palladium-catalyzed cross-coupling (Sonogashira, Suzuki, Heck) for extending conjugation or adding solubility tags.[1]
-
Ethynyl Group (-C≡CH): Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click") or Sonogashira coupling for fluorophore attachment.[1]
This guide details the strategic synthesis of fluorescent probes using this scaffold, prioritizing chemoselectivity to avoid polymerization (homocoupling) and ensure high-purity conjugates.
Strategic Planning & Chemical Logic
The critical challenge with 3-ethynyl-5-iodobenzoic acid is the simultaneous presence of an aryl iodide and a terminal alkyne. Under standard Sonogashira conditions, this molecule can self-polymerize (head-to-tail coupling).[1]
The Golden Rule of Order: To prevent self-polymerization, you must either:
-
Strategy A (Protection): Use the trimethylsilyl (TMS)-protected analog (3-iodo-5-((trimethylsilyl)ethynyl)benzoic acid) if reacting the iodine first.[1]
-
Strategy B (Click First): React the alkyne via CuAAC (Click) first.[1] The aryl iodide is inert to Click conditions.
-
Strategy C (Amide First): Anchor the molecule to the targeting ligand via the carboxylic acid to increase steric bulk and solubility before functionalizing the core.
Workflow Visualization
Figure 1: Strategic workflow for assembling a fluorescent probe. The amide bond is formed first to anchor the target, followed by orthogonal labeling via Click chemistry.[1]
Detailed Protocols
Protocol 1: Amide Coupling (Target Attachment)
Objective: Conjugate the scaffold to a targeting amine (e.g., a lysine residue on a peptide or an amino-drug) without affecting the iodine or alkyne.[1]
Reagents:
-
Scaffold: 3-Ethynyl-5-iodobenzoic acid (1.0 equiv)[1]
-
Target: Amine-bearing ligand (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv) or EDC/HOAt[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: Anhydrous DMF or DMSO[1]
Step-by-Step:
-
Activation: Dissolve 3-ethynyl-5-iodobenzoic acid in anhydrous DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes under N₂.
-
Coupling: Add HATU. Stir for 10 minutes to form the activated ester. Note: The solution should turn slightly yellow.[1]
-
Addition: Add the amine-bearing target ligand.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS. The iodine (M+127 pattern) and alkyne signatures should remain visible in the mass spectrum.
-
Work-up: Dilute with EtOAc, wash with 1N HCl (to remove excess DIPEA/amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄.[2][3]
-
For Peptides: Precipitate in cold ether or purify directly via preparative HPLC (C18 column, Water/Acetonitrile gradient).[1]
-
Checkpoint: Ensure the Aryl Iodide is intact. Loss of Iodine indicates side reactions (rare under these conditions).[1]
Protocol 2: CuAAC "Click" Labeling (Fluorophore Attachment)
Objective: Attach an Azide-functionalized Fluorophore (e.g., Azide-BODIPY, Azide-Cy5) to the scaffold's alkyne.[1] This is the most robust method as it is orthogonal to the iodine.
Reagents:
-
Intermediate: Ligand-Scaffold (from Protocol 1)[1]
-
Label: Azide-Fluorophore (1.2 equiv)[1]
-
Catalyst: CuSO₄·5H₂O (10 mol%)[1]
-
Ligand: THPTA or TBTA (20 mol%) (Stabilizes Cu(I) and prevents oxidation)[1]
-
Reductant: Sodium Ascorbate (50 mol%)[1]
-
Solvent: DMSO/Water or tBuOH/Water (1:1)[1]
Step-by-Step:
-
Preparation: Dissolve the Ligand-Scaffold and Azide-Fluorophore in the solvent mixture. Degas by bubbling N₂ for 5 minutes.
-
Catalyst Mix: In a separate vial, premix CuSO₄ and THPTA in water. Add this complex to the reaction mixture.
-
Initiation: Add fresh Sodium Ascorbate solution to initiate the reaction.
-
Incubation: Stir at room temperature for 1–2 hours in the dark (to protect the fluorophore).
-
Quenching: Add a chelator (e.g., EDTA) to bind copper if the probe is for live-cell imaging (Cu is cytotoxic).[1]
-
Purification: HPLC is mandatory to remove free fluorophore, which causes high background noise in imaging.
Protocol 3: Sonogashira Coupling (Advanced/Alternative)
Objective: If your fluorophore is an Alkyne (not an azide), you must couple it to the Iodine of the scaffold.[1] Critical Warning: The scaffold contains a free alkyne. To prevent self-polymerization, you must use 3-((trimethylsilyl)ethynyl)-5-iodobenzoic acid (TMS-protected).[1]
Reagents:
-
Scaffold: TMS-protected 3-ethynyl-5-iodobenzoic acid derivative.
-
Partner: Alkyne-Fluorophore (1.2 equiv).[1]
-
Base: Triethylamine (TEA) or Diethylamine (DEA).[1]
-
Solvent: Anhydrous THF or DMF.
Step-by-Step:
-
De-aeration (Crucial): Solvents and bases must be rigorously degassed (freeze-pump-thaw x3) to prevent Glaser coupling (homocoupling of the fluorophore alkyne).[1]
-
Setup: In a glovebox or under strict Argon flow, mix Scaffold, Alkyne-Fluorophore, Pd catalyst, and CuI.
-
Reaction: Add degassed solvent/base. Heat to 40–60°C for 4–12 hours.
-
Deprotection (Post-Coupling): After purification of the coupled product, remove the TMS group using TBAF (Tetra-n-butylammonium fluoride) in THF (1.0 M, 1 hour, RT) to restore the terminal alkyne for further use (e.g., a second click reaction).
Data Summary & Quality Control
Table 1: Reaction Parameters and Troubleshooting
| Reaction Step | Critical Parameter | Common Pitfall | QC Method |
| Amide Coupling | pH Control (Base equiv.) | Racemization (if chiral); Hydrolysis of esters | LC-MS (Check Mass) |
| CuAAC (Click) | Cu(I) Stabilization | Cu toxicity in cells; Fluorophore bleaching | HPLC (Purity >95%) |
| Sonogashira | Anaerobic Conditions | Homocoupling (Glaser); Pd Black precipitation | 1H NMR (Check symmetry) |
| Deprotection | pH Neutralization | Decomposition of sensitive fluorophores | 19F NMR (if F present) |
Validation Criteria:
-
Mass Spectrometry: Must show expected molecular ion. For Iodine-containing intermediates, look for the characteristic mass defect.
-
Photophysics: Measure Quantum Yield (
) and Extinction Coefficient ( ) in PBS. Compare to the free fluorophore to ensure quenching has not occurred due to the scaffold attachment. -
Stability: Incubate in PBS/10% FBS for 24 hours at 37°C. Analyze by HPLC to ensure the amide and triazole linkages are stable against serum proteases.
References
-
Sonogashira Protocol Standards: Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link][1]
-
Fluorescent Probe Design Principles: Lukinavičius, G., et al. (2014).[1] A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins. Nature Chemistry. (Demonstrates the utility of benzoic acid scaffolds in probe design). [Link]
-
Orthogonal Functionalization Strategies: Organic Chemistry Portal. (2023). Sonogashira Coupling - Mechanism and Procedures. [Link][1]
Sources
Application Notes and Protocols: Functionalization of Surface-Anchored Metal-Organic Frameworks (SURMOFs) with Ethynyl-Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: Engineering Porous Surfaces for Advanced Applications
Surface-anchored metal-organic frameworks (SURMOFs) represent a class of highly ordered, crystalline thin films with tunable porosity and chemical functionality.[1][2][3] Their precise, layer-by-layer fabrication allows for the creation of well-defined porous architectures on solid substrates, making them ideal candidates for applications in sensing, catalysis, and drug delivery.[4][5] Post-synthetic modification (PSM) of these SURMOFs is a powerful strategy to introduce new chemical functionalities without altering the underlying framework structure.[6][7][8]
This guide provides a detailed protocol for the functionalization of SURMOFs with ethynyl-benzoic acids. The introduction of the ethynyl group, a versatile chemical handle, onto the SURMOF surface creates a platform for subsequent "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[9][10][11][12] This enables the covalent attachment of a wide range of molecules, including therapeutic agents, targeting ligands, and fluorescent probes, opening up new avenues for the development of advanced functional materials.[13][14][15]
Part 1: Synthesis of Amine-Functionalized SURMOF Platform
The foundation for functionalization is a robust and reactive SURMOF. Here, we describe the synthesis of an amine-functionalized SURMOF, specifically using a UiO-66-NH₂ analogue, grown in a layer-by-layer fashion.[16][17] This method provides excellent control over film thickness and orientation.[18][19][20]
Expertise & Experience: The Rationale Behind the Layer-by-Layer Approach
The choice of a layer-by-layer (LBL) or liquid-phase epitaxy (LPE) method is crucial for obtaining high-quality, oriented SURMOF thin films.[1][2][3] Unlike solvothermal synthesis which produces bulk powders, LBL allows for the growth of monolithic films with a high degree of order.[19][20] The sequential exposure of the substrate to solutions of the metal node and the organic linker ensures a controlled and stepwise growth process.[1][19] The initial functionalization of the substrate with a self-assembled monolayer (SAM) is a critical step that dictates the orientation of the SURMOF growth.[2][21]
Protocol 1: Synthesis of Amine-Functionalized SURMOF (UiO-66-NH₂ Analogue)
Materials:
-
Gold-coated substrate (e.g., silicon wafer, quartz crystal microbalance crystal)
-
16-Mercaptohexadecanoic acid (MHDA)
-
Ethanol (absolute)
-
Zirconium(IV) chloride (ZrCl₄)
-
2-Aminoterephthalic acid (NH₂-BDC)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (glacial)
Procedure:
-
Substrate Functionalization:
-
Clean the gold-coated substrate with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. ).
-
Rinse the substrate thoroughly with deionized water and then ethanol.
-
Immerse the cleaned substrate in a 1 mM solution of MHDA in ethanol for at least 12 hours to form a carboxylate-terminated self-assembled monolayer (SAM).
-
Rinse the SAM-functionalized substrate with ethanol and dry under a stream of nitrogen.
-
-
SURMOF Growth (Layer-by-Layer Deposition):
-
Prepare the following solutions in DMF:
-
Metal precursor solution: 1 mM ZrCl₄ and 10 mM acetic acid (modulator). The modulator helps to improve the crystallinity of the SURMOF.[22]
-
Linker solution: 0.1 mM 2-aminoterephthalic acid (NH₂-BDC).
-
-
The LBL process consists of alternating immersion steps:
-
Immerse the SAM-functionalized substrate in the metal precursor solution for 15 minutes.
-
Rinse the substrate with DMF to remove unreacted precursor.
-
Immerse the substrate in the linker solution for 30 minutes.
-
Rinse the substrate with DMF.
-
-
Repeat this cycle for the desired number of layers to achieve the target thickness. A typical thickness of 20-50 nm is suitable for many applications.
-
After the final cycle, thoroughly rinse the SURMOF film with DMF and then ethanol, and dry under a nitrogen stream.
-
Caption: Workflow for the synthesis of an amine-functionalized SURMOF.
Part 2: Post-Synthetic Functionalization with 4-Ethynylbenzoic Acid
With the amine-functionalized SURMOF as a scaffold, we can now introduce the ethynyl functionality via an amidation reaction with 4-ethynylbenzoic acid.
Trustworthiness: Ensuring a Self-Validating Protocol
The success of the functionalization hinges on the careful execution of the reaction and subsequent purification. The protocol includes multiple rinsing steps to ensure that any non-covalently bound reagents are removed. The characterization techniques described in the next section will serve to validate the successful covalent modification of the SURMOF.
Protocol 2: Amidation of Amino-SURMOF with 4-Ethynylbenzoic Acid
Materials:
-
Amine-functionalized SURMOF on substrate
-
4-Ethynylbenzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous DMF
Procedure:
-
Activation of 4-Ethynylbenzoic Acid:
-
In a separate flask, dissolve 4-ethynylbenzoic acid (1.2 equivalents relative to the estimated number of amine groups on the SURMOF), DCC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DCM.
-
Stir the solution at room temperature for 4 hours to form the NHS-activated ester of 4-ethynylbenzoic acid. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the solution to remove the DCU precipitate. The filtrate contains the activated ester.
-
Carefully evaporate the DCM under reduced pressure to obtain the activated ester as a solid.
-
-
Functionalization of the SURMOF:
-
Prepare a 10 mM solution of the activated 4-ethynylbenzoic acid ester in anhydrous DMF.
-
Immerse the amine-functionalized SURMOF substrate into this solution.
-
Allow the reaction to proceed for 24 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
After the reaction, remove the substrate and rinse it sequentially with DMF, DCM, and ethanol to remove any unreacted reagents and byproducts.
-
Dry the functionalized SURMOF under a stream of nitrogen.
-
Caption: Post-synthetic modification workflow for ethynyl functionalization.
Part 3: Characterization of the Functionalized SURMOF
Thorough characterization is essential to confirm the successful synthesis of the SURMOF and its subsequent functionalization.
| Technique | Purpose | Expected Outcome |
| X-ray Diffraction (XRD) | To confirm the crystallinity and orientation of the SURMOF film. | The XRD pattern should show characteristic peaks corresponding to the SURMOF structure, and their positions should not significantly change after functionalization, indicating that the framework integrity is maintained.[16][18] |
| Infrared Reflection-Absorption Spectroscopy (IRRAS) | To identify the functional groups on the SURMOF surface. | After functionalization, new peaks corresponding to the amide bond (around 1650 cm⁻¹) and the alkyne C≡C stretch (around 2100 cm⁻¹) should appear, while the intensity of the N-H stretching vibrations of the primary amine may decrease.[17] |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the SURMOF surface. | An increase in the carbon-to-nitrogen ratio after functionalization would be expected. High-resolution scans of the C 1s and N 1s regions can provide further information about the chemical environment of these elements. |
| Quartz Crystal Microbalance (QCM) | To monitor the mass uptake during the LBL synthesis and functionalization steps in real-time. | A stepwise increase in mass during each cycle of the LBL synthesis confirms the growth of the SURMOF. A further mass increase after the functionalization step indicates the successful attachment of the ethynyl-benzoic acid moiety.[6] |
| Contact Angle Goniometry | To assess changes in the surface hydrophobicity/hydrophilicity. | The introduction of the ethynyl-benzoic acid moiety may alter the surface energy, leading to a change in the water contact angle.[10][16] |
Part 4: Application Example - A Platform for "Click" Chemistry
The ethynyl-functionalized SURMOF is now a versatile platform for further modification using "click" chemistry. This allows for the attachment of a wide array of molecules for various applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This highly efficient reaction can be used to attach azide-containing molecules to the SURMOF.[9][23][24][25]
Brief Protocol:
-
Prepare a solution of the azide-functionalized molecule of interest in a suitable solvent (e.g., DMF/water mixture).
-
Add a copper(I) source (e.g., copper(I) iodide) and a ligand (e.g., tris(benzyltriazolylmethyl)amine - TBTA) to the solution.
-
Immerse the ethynyl-functionalized SURMOF in the reaction mixture and stir at room temperature.
-
After the reaction is complete, rinse the SURMOF thoroughly to remove the copper catalyst and unreacted reagents.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the use of a potentially cytotoxic copper catalyst is undesirable, such as in biological systems, SPAAC is an excellent alternative.[10][12][13][14][15][26][27] This reaction occurs between an azide and a strained alkyne (e.g., dibenzocyclooctyne - DBCO) without the need for a metal catalyst.
Brief Protocol:
-
Synthesize or procure a DBCO-functionalized molecule of interest.
-
Prepare a solution of the DBCO-functionalized molecule in a biocompatible solvent (e.g., phosphate-buffered saline - PBS).
-
Immerse the ethynyl-functionalized SURMOF (in this case, the roles of azide and alkyne would be reversed, meaning the SURMOF would need to be azide-functionalized) or an azide-functionalized SURMOF with an ethynyl-containing molecule in the solution. The principle remains the same.
-
Allow the reaction to proceed at room temperature or 37 °C.
-
Rinse the SURMOF with the appropriate solvent.
Sonogashira Coupling
While more commonly used in solution-phase synthesis, the Sonogashira coupling reaction could potentially be adapted for the functionalization of a halogenated SURMOF with the terminal alkyne of 4-ethynylbenzoic acid.[28][29][30][31][32] This reaction typically requires a palladium catalyst and a copper co-catalyst.[30][32]
Conclusion
The functionalization of SURMOFs with ethynyl-benzoic acids provides a robust and versatile platform for the development of advanced materials. The protocols outlined in this guide, from the layer-by-layer synthesis of the SURMOF to its post-synthetic modification and subsequent "click" reactions, offer a clear pathway for researchers to create tailored surfaces for a wide range of applications in drug delivery, sensing, and catalysis. The combination of precise SURMOF fabrication and efficient covalent modification strategies opens up exciting possibilities for the rational design of functional materials with unprecedented control over their chemical and physical properties.
References
-
A robust heterogeneous Co-MOF catalyst in azide–alkyne cycloaddition and Friedel–Crafts reactions as well as hydrosilylation of alkynes - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review - PubMed. Available at: [Link]
-
Copper-based MOF (CuI@UiO-67-IM) as a catalyst for alkyne azide... - ResearchGate. Available at: [Link]
-
Post-Synthetic Modification of Metal–Organic Framework Thin Films Using Click Chemistry: The Importance of Strained C–C Triple Bonds | Langmuir. Available at: [Link]
-
Sketch of the SURMOF synthesis. a) MOF films are prepared step‐by‐step... - ResearchGate. Available at: [Link]
-
Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Available at: [Link]
-
A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry - PubMed. Available at: [Link]
-
Applications of Metal-Organic Frameworks as Drug Delivery Systems - MDPI. Available at: [Link]
-
Site-selective growth of surface-anchored metal-organic frameworks on self-assembled monolayer patterns prepared by AFM nanografting - Beilstein Journals. Available at: [Link]
-
Click Chemistry as A Versatile Reaction for Construction and Modification of Metal-Organic Frameworks - DR-NTU. Available at: [Link]
-
(PDF) Post-Synthetic Modification of Metal-Organic Framework Thin Films Using Click Chemistry: The Importance of Strained C-C Triple Bonds - ResearchGate. Available at: [Link]
-
Functionalization of monolithic MOF thin films with hydrocarbon chains to achieve superhydrophobic surfaces with tunable water adhesion strength - RSC Publishing. Available at: [Link]
-
MOF-253 immobilized Pd and Cu as recyclable and efficient green catalysts for Sonogashira reaction - Arabian Journal of Chemistry. Available at: [Link]
-
Programmed functionalization of SURMOFs via liquid phase heteroepitaxial growth and post-synthetic modification - ResearchGate. Available at: [Link]
-
Post-Synthetic Modification of Metal–Organic Framework Thin Films Using Click Chemistry: The Importance of Strained C–C Triple Bonds | Langmuir - ACS Publications. Available at: [Link]
-
Copper-Based Metal–Organic Frameworks (MOFs) as an Emerging Catalytic Framework for Click Chemistry - Semantic Scholar. Available at: [Link]
-
Impact of Surface Functionalization and Deposition Method on Cu-BDC surMOF Formation, Morphology, Crystallinity, and Stability - NIH. Available at: [Link]
-
Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization - MDPI. Available at: [Link]
-
Applications of MOFs in Drug Delivery | Highlights in Science, Engineering and Technology. Available at: [Link]
-
Functionalization of materials` backbone - WUTTKEGROUP - Stefan Wuttke. Available at: [Link]
-
Post-synthetic modified MOF for Sonogashira cross-coupling and Knoevenagel condensation reactions | Request PDF - ResearchGate. Available at: [Link]
-
Applications of Metal-Organic Frameworks as Drug Delivery Systems - ResearchGate. Available at: [Link]
-
Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog. Available at: [Link]
-
Insight into the Oriented Growth of Surface-Attached Metal-Organic Frameworks (SURMOFs): Surface Functionality, Deposition Temperature, and First Layer Order | Request PDF - ResearchGate. Available at: [Link]
-
Layer-by-Layer Method for the Synthesis and Growth of Surface Mounted Metal-Organic Frameworks (SURMOFs) - MDPI. Available at: [Link]
-
Postsynthetic Modification of Metal-Organic Frameworks through Nitrile Oxide-Alkyne Cycloaddition - PubMed. Available at: [Link]
-
Layer-by-Layer Method for the Synthesis and Growth of Surface Mounted Metal-Organic Frameworks (SURMOFs) - ResearchGate. Available at: [Link]
-
Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Functionalized graphene MOFs in drug delivery application - E3S Web of Conferences. Available at: [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]
-
organic framework thin films - KIT - Institute of Functional Interfaces. Available at: [Link]
-
Functionalization of monolithic MOF thin films with hydrocarbon chains to achieve superhydrophobic surfaces with tunable water a - RSC Publishing. Available at: [Link]
-
Surface Modification and Functionalization of Nanoscale Metal-Organic Frameworks for Controlled Release and Luminescence Sensing | Journal of the American Chemical Society. Available at: [Link]
-
Palladium nanoparticles supported on MOF-5: A highly active catalyst for a ligand- and copper-free Sonogashira coupling reaction | Request PDF - ResearchGate. Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Functionalization of Monolithic MOF Thin Films with Hydrocarbon Chains to Achieve Superhydrophobic Surfaces with Tunable Water A - The Royal Society of Chemistry. Available at: [Link]
-
Functionalization of Metal-Organic Frameworks with Metalloligands and Postsynthetic Modification - eScholarship.org. Available at: [Link]
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- 3. ifg.kit.edu [ifg.kit.edu]
- 4. Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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- 9. A robust heterogeneous Co-MOF catalyst in azide–alkyne cycloaddition and Friedel–Crafts reactions as well as hydrosilylation of alkynes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog [oreateai.com]
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- 18. Impact of Surface Functionalization and Deposition Method on Cu-BDC surMOF Formation, Morphology, Crystallinity, and Stability - PMC [pmc.ncbi.nlm.nih.gov]
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- 32. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Avoiding deiodination of 3-Ethynyl-5-iodobenzoic acid in Pd-catalyzed reactions
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Preventing Deiodination of 3-Ethynyl-5-iodobenzoic Acid in Pd-Catalysis
Executive Summary & Diagnostic Triage
The Challenge: You are observing the conversion of 3-Ethynyl-5-iodobenzoic acid (1) to 3-ethynylbenzoic acid (deiodination/hydrodehalogenation) during Palladium-catalyzed cross-coupling. This side reaction is driven by the formation of a Palladium-Hydride (Pd-H) species, which undergoes reductive elimination with the aryl ring instead of the intended transmetallation.[1]
Immediate Triage (The "Stop & Check" Protocol): Before altering your entire synthesis, check these three critical failure points:
-
Solvent System: Are you using DMF, DMA, or Isopropanol? (High Risk of Hydride generation).
-
Base Selection: Are you using strong alkoxides (
, )? (High Risk of -hydride elimination). -
Substrate State: Is the carboxylic acid free? (Risk of solubility issues and protonation).
Technical Deep Dive: The Mechanism of Failure
To solve deiodination, you must understand how the hydrogen atom replaces the iodine. It is rarely a random event; it is a competitive catalytic cycle.
The Competitive Pathway
The Aryl Iodide (Ar-I) undergoes fast oxidative addition to Pd(0). The resulting Ar-Pd(II)-I intermediate is fragile. If the intended coupling partner (Boronic acid, Alkyne, Amine) is slow to transmetallate, the Pd(II) species will "scavenge" a hydride from the environment.
Common Hydride Sources:
-
DMF/DMA Decomposition: Under heat and basic conditions, DMF decomposes to dimethylamine and formate. Formate acts as a reducing agent (hydride donor).
-
-Hydride Elimination: Alkoxide bases or alcoholic solvents coordinate to Pd and undergo
-elimination, transferring an H-atom to the metal center.[2] -
Trace Water: In the presence of certain phosphines, water can generate Pd-H species.
Figure 1: The competitive kinetic landscape. Deiodination occurs when the "Wait Time" for transmetallation is too long, allowing hydride interception.
Troubleshooting Guides (Step-by-Step)
Module A: Solvent & Base Optimization
The most common cause of deiodination is the use of "Hydride-Donating" solvents.
| Parameter | High Risk (Avoid) | Recommended (Safe) | Technical Rationale |
| Solvent | DMF, DMA, NMP, Methanol, Ethanol, Isopropanol | Toluene, 1,4-Dioxane, THF, DME | Amide solvents decompose to formates (hydride source). Alcohols undergo |
| Base | Carbonate bases are non-nucleophilic and cannot donate hydrides. | ||
| Temp | >100°C | 60°C - 80°C | Aryl Iodides are highly reactive; lower heat minimizes the energy available for side pathways. |
Actionable Protocol:
Switch your system to Anhydrous Toluene/Water (4:1) or Dioxane with
Module B: Catalyst & Ligand Selection
If the solvent switch fails, your catalyst is likely too slow at the transmetallation step.
-
The Problem:
is common but prone to oxidation and slow kinetics with sterically hindered substrates. -
The Solution: Use electron-rich, bulky ligands that accelerate Reductive Elimination (the product-forming step) and stabilize the Pd center against hydride attack.
-
Recommendation 1:
. The bite angle of dppf favors reductive elimination. -
Recommendation 2: XPhos Pd G2 or SPhos Pd G2 . These Buchwald precatalysts are exceptionally fast, often outcompeting the deiodination pathway.
-
Module C: Substrate Handling (The Acid Problem)
3-Ethynyl-5-iodobenzoic acid contains a free carboxylic acid and a terminal alkyne.
-
Issue: The free acid can protonate reactive intermediates or reduce solubility in non-polar "safe" solvents like Toluene.
-
Fix: Convert the acid to a Methyl Ester or t-Butyl Ester prior to coupling. This allows the use of anhydrous Toluene, completely eliminating the primary source of protons/hydrides.
Self-Validating Experimental Protocol
Use this protocol to validate if your system is generating hydrides.
The "Blank" Control Experiment:
-
Charge reaction vessel with 3-Ethynyl-5-iodobenzoic acid (or ester), Base, and Catalyst.
-
Do NOT add the coupling partner (boronic acid/alkyne).
-
Heat to reaction temperature for 1 hour.
-
Analyze by LCMS:
-
If you see Starting Material (Ar-I) only: Your solvent/base system is SAFE . The deiodination in your main reaction is likely caused by the coupling partner or impurities within it.
-
If you see Deiodinated Product (Ar-H) : Your solvent/base system is UNSAFE . You must switch to Toluene/Dioxane and Carbonate bases immediately.
-
Frequently Asked Questions (FAQ)
Q: Can I use DMSO? A: DMSO is generally safer than DMF regarding hydride generation, but it can still act as an oxidant or interfere with certain Pd cycles. Dioxane is preferred for stability.
Q: My reaction works in DMF but gives 20% deiodination. How do I clean it up without changing solvents? A: Try lowering the temperature by 10-20°C. Aryl iodides are very reactive; you may be overheating. Alternatively, add a few drops of water (if using inorganic base) to improve solubility, allowing you to reduce the temperature further.
Q: Does the terminal alkyne interfere? A: Yes, potentially. Terminal alkynes can undergo "Glaser Coupling" (homocoupling) in the presence of Pd/Cu and Oxygen. Ensure your reaction is strictly degassed (Argon sparge). If you are doing a Sonogashira, the alkyne is the reactant.[4][5] If doing a Suzuki, the alkyne is generally stable, but deiodination suggests the Pd is sitting on the Ar-I bond too long.
References
- Navarro, O. et al. "Dehalogenation of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions." Journal of Organic Chemistry, 2005.
-
Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide & Side Reactions." Yoneda Laboratory Resources. [Link]
-
Goossen, L. J. et al. "Solvent and Ligand Effects in Pd-Catalyzed Cross-Coupling." Journal of the American Chemical Society, 2005.[6] [Detailed DFT studies on solvent interference].
Sources
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acs.figshare.com [acs.figshare.com]
- 6. The palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of 3-Ethynyl-5-iodobenzoic acid by recrystallization vs HPLC
[1][2]
Ticket ID: #PUR-3E5I-001 Subject: Optimization of Purification Protocols: Recrystallization vs. Preparative HPLC Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]
Executive Summary
You are dealing with 3-Ethynyl-5-iodobenzoic acid , a bifunctional intermediate critical for cross-coupling reactions (Sonogashira) and MOF/COF synthesis.[1] Its purification is complicated by three factors:
-
The Alkyne Handle: Susceptible to thermal polymerization or oxidative homocoupling (Glaser coupling) if mistreated.
-
The Iodine Substituent: Photosensitive and heavy, altering solubility significantly compared to standard benzoic acids.
-
The Carboxylic Acid: requires pH control during chromatography to prevent peak tailing.
This guide provides a decision framework and detailed protocols for both Recrystallization (Scalable, >5g) and Preparative HPLC (High Purity, <1g).
Module 1: Decision Matrix
Before selecting a method, assess your crude material against this matrix.
| Feature | Recrystallization / Acid-Base Ppt | Preparative HPLC |
| Scale | > 1 gram (Scalable to kg) | < 500 mg (per run) |
| Target Purity | 95% - 98% | > 99.5% |
| Primary Impurity | Starting materials, inorganic salts, non-acidic byproducts.[1] | Regioisomers, degradation products, trace homocoupled dimers.[2] |
| Cost Efficiency | High (Solvent only) | Low (Columns, solvents, time) |
| Thermal Risk | Moderate (Requires heating) | Low (Room temp) |
Workflow Decision Tree
Figure 1: Decision logic for selecting the optimal purification route based on crude purity and scale.
Module 2: Recrystallization & Acid-Base Precipitation
For benzoic acid derivatives, "Recrystallization" is often a misnomer. The most effective bulk purification is Acid-Base Reprecipitation followed by a thermal polish.[1]
Common Issues (Troubleshooting)
-
Issue: Product "oils out" instead of crystallizing.
-
Issue: Product turns brown/yellow.
-
Cause: Iodine liberation (light exposure) or alkyne oxidation.
-
Fix: Wrap flasks in aluminum foil. Perform operations under inert atmosphere (N2/Ar) if possible.
-
Protocol A: Acid-Base Purification (The "Bulk" Clean)
Best for removing non-acidic organic impurities (e.g., unreacted aryl halides).[2]
-
Dissolution: Suspend crude solid in 1M NaOH (aq). Use ~10 mL per gram of solid.
-
Extraction: Wash the aqueous layer with Ethyl Acetate (2x).
-
Why: The product is deprotonated (benzoate salt) and stays in water. Non-acidic impurities move to the organic layer.
-
-
Precipitation: Acidify the aqueous layer slowly with 3M HCl to pH 1-2 while stirring vigorously.
-
Filtration: Collect the white precipitate. Wash with cold water.[3]
Protocol B: Thermal Recrystallization (The "Polish")
Best for removing structural isomers or trapped salts.[2]
-
Solvent System: Ethanol / Water (Recommended) or Acetonitrile / Water.
-
Dissolution: Dissolve the solid in minimal boiling Ethanol.
-
Anti-Solvent: Add hot water dropwise until the solution becomes slightly turbid (cloud point).
-
Clarification: Add one drop of Ethanol to clear the turbidity.
-
Crystallization: Remove from heat. Wrap in foil. Let cool to room temperature undisturbed, then 4°C.
Module 3: Preparative HPLC
Use this method when purity is critical (>99.5%) or when separating close-eluting isomers (e.g., 2-iodo vs 3-iodo isomers).
Critical Technical Requirement: pH Control
You must use an acidic mobile phase.
-
Mechanism: At neutral pH, the carboxylic acid (pKa ~4) ionizes to the carboxylate anion (
).[1] This species interacts poorly with the hydrophobic C18 stationary phase, leading to peak splitting or severe tailing . -
Solution: Add 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to maintain the protonated, neutral form (
).
Protocol C: HPLC Method Parameters
| Parameter | Specification | Notes |
| Column | C18 Reverse Phase (Prep) | 5µm or 10µm particle size. |
| Mobile Phase A | Water + 0.1% Formic Acid | Suppresses ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Methanol is acceptable but creates higher backpressure. |
| Gradient | 40% B to 95% B over 20 mins | The iodine atom makes the molecule lipophilic; it will elute late. |
| Detection | UV @ 254 nm and 230 nm | Iodine-carbon bonds have strong absorbance.[1] |
| Flow Rate | 15 - 20 mL/min | Dependent on column diameter (e.g., 20mm ID).[1] |
HPLC Troubleshooting Guide
Q: I see two peaks with similar retention times.
-
A: This is likely the regioisomer (e.g., 2-ethynyl-5-iodobenzoic acid) or the homocoupled dimer (Glaser product). Collect the major peak and run MS to confirm. The dimer will have double the mass minus 2 protons.
Q: The peak is very broad.
-
A: Check your acid modifier.[4] If using TFA, ensure the column is equilibrated. If the sample is dissolved in pure DMSO, try diluting with 50% Mobile Phase A to prevent "solvent strength mismatch."
References
-
PubChem. 3-Iodobenzoic acid (Compound Summary). National Library of Medicine. [Link][2]
-
Organic Syntheses. p-Iodobenzoic Acid (Standard Acid/Base Purification Protocols). Org.[4][5][6][7] Synth. 1928, 8,[2] 76. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information: Synthesis of Ethynyl-benzoic acid derivatives. (General recrystallization of ethynyl-arenes). [Link]
Sources
- 1. 618-51-9|3-Iodobenzoic acid|BLD Pharm [bldpharm.com]
- 2. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. m.youtube.com [m.youtube.com]
- 7. 2,3,5-Triiodobenzoic acid | C7H3I3O2 | CID 6948 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of HPLC Retention Times: 3-Ethynyl-5-iodobenzoic Acid and its Synthetic Precursor
An in-depth guide for researchers on predicting and interpreting chromatographic behavior in drug discovery and development.
In the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors, the ability to effectively monitor reaction progress and assess product purity is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for these purposes. This guide provides a detailed comparison of the expected HPLC retention times of a target molecule, 3-Ethynyl-5-iodobenzoic acid, and its logical starting material, 3,5-diiodobenzoic acid, under reverse-phase conditions. Understanding the underlying principles governing their chromatographic separation allows researchers to predict elution behavior, optimize analytical methods, and interpret results with confidence.
The Synthetic Landscape: From Di-iodo to Ethynyl Functionality
The transformation of 3,5-diiodobenzoic acid to 3-ethynyl-5-iodobenzoic acid is a classic example of a carbon-carbon bond-forming reaction, typically achieved through a Sonogashira coupling.[1][2] This palladium-catalyzed cross-coupling reaction involves the reaction of a terminal alkyne (such as trimethylsilylacetylene, which is subsequently deprotected) with an aryl halide.[1] The conversion of an iodo-substituent to a less polar ethynyl group significantly alters the physicochemical properties of the molecule, which in turn dictates its behavior during chromatographic separation.
Predicting Elution Order: A Tale of Two Polarities
In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[3] Consequently, less polar (more hydrophobic) compounds interact more strongly with the stationary phase and thus have longer retention times, while more polar (more hydrophilic) compounds elute earlier.
The key to predicting the relative retention times of 3,5-diiodobenzoic acid and 3-ethynyl-5-iodobenzoic acid lies in assessing their relative polarities. The introduction of the ethynyl group in place of a bulky, electron-rich iodine atom is expected to decrease the overall polarity of the molecule. The triple bond of the ethynyl group introduces a region of electron density, but the overall effect is a reduction in the molecule's ability to engage in polar interactions compared to the highly polarizable iodine atom.
Therefore, in a reverse-phase HPLC separation, 3,5-diiodobenzoic acid is expected to have a shorter retention time than the product, 3-ethynyl-5-iodobenzoic acid .
Physicochemical Property Comparison
| Property | 3,5-Diiodobenzoic Acid (Starting Material) | 3-Ethynyl-5-iodobenzoic Acid (Product) | Predicted Elution Order (Reverse-Phase HPLC) |
| Molecular Formula | C₇H₄I₂O₂ | C₉H₅IO₂ | - |
| Molecular Weight | 373.92 g/mol [7] | 271.93 g/mol [4] | - |
| Predicted Polarity (LogP) | Higher Polarity (Lower LogP - Inferred) | Lower Polarity (Higher LogP - XlogP: 2.3)[4] | - |
| Expected Retention Time | Shorter | Longer | 1st |
| Expected Elution Order | 1st | 2nd | 2nd |
Experimental Verification: A Protocol for Synthesis and Analysis
To empirically validate these predictions, a researcher would first synthesize the target compound and then analyze the reaction mixture and purified product by HPLC.
Synthetic Workflow: Sonogashira Coupling
The following diagram outlines a typical workflow for the synthesis of 3-ethynyl-5-iodobenzoic acid from 3,5-diiodobenzoic acid.
Caption: Synthetic and analytical workflow for 3-ethynyl-5-iodobenzoic acid.
Detailed Experimental Protocol: Synthesis
A representative protocol for the Sonogashira coupling is as follows:
-
To a solution of 3,5-diiodobenzoic acid (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and triethylamine, add a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), ~5 mol%) and a copper(I) co-catalyst (e.g., copper(I) iodide, ~10 mol%).
-
Degas the mixture with nitrogen or argon for 15-20 minutes.
-
Add trimethylsilylacetylene (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
The crude product containing the trimethylsilyl-protected alkyne is then deprotected using a mild base such as potassium carbonate in methanol.
-
The final product, 3-ethynyl-5-iodobenzoic acid, is purified by column chromatography on silica gel or by recrystallization.
HPLC Analysis Protocol
To analyze the reaction mixture and the purified product, the following reverse-phase HPLC method can be employed:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
This method, or a variation thereof, should provide a good separation of the more polar starting material (3,5-diiodobenzoic acid) from the less polar product (3-ethynyl-5-iodobenzoic acid).[8][9][10][11]
Interpreting the Chromatogram: A Visual Guide
The following diagram illustrates the expected elution profile of the starting material and product in a reverse-phase HPLC chromatogram.
Caption: Predicted reverse-phase HPLC chromatogram.
Conclusion
The principles of reverse-phase chromatography provide a robust framework for predicting the elution behavior of reactants and products in organic synthesis. In the case of 3-ethynyl-5-iodobenzoic acid and its precursor, 3,5-diiodobenzoic acid, the conversion of a polar iodo-substituent to a less polar ethynyl group leads to a predictable increase in retention time. By understanding these fundamental relationships between molecular structure and chromatographic behavior, researchers can develop efficient analytical methods for reaction monitoring and purity assessment, thereby accelerating the drug discovery and development process.
References
-
Al-Rimawi, F. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science, 52(5), 435–440. Available at: [Link]
-
PubChemLite. (n.d.). 3-ethynyl-5-iodobenzoicacid (C9H5IO2). Retrieved February 10, 2026, from [Link]
-
PubChem. (n.d.). 3,5-Diiodosalicylic acid. Retrieved February 10, 2026, from [Link]
-
PubChem. (n.d.). 2,3,5-Triiodobenzoic acid. Retrieved February 10, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved February 10, 2026, from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved February 10, 2026, from [Link]
-
MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4837. Available at: [Link]
-
Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Fifth International Electronic Conference on Synthetic Organic Chemistry (ECSOC-5). Available at: [Link]
-
Shroder, M. (n.d.). The Sonogashira Coupling. CHM 254. Retrieved February 10, 2026, from [Link]
-
PubChem. (n.d.). 3-Iodobenzoic acid. Retrieved February 10, 2026, from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved February 10, 2026, from [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved February 10, 2026, from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 10, 2026, from [Link]
-
PubChem. (n.d.). 3-Fluoro-5-iodobenzoic acid. Retrieved February 10, 2026, from [Link]
Sources
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- 2. gold-chemistry.org [gold-chemistry.org]
- 3. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3-ethynyl-5-iodobenzoicacid (C9H5IO2) [pubchemlite.lcsb.uni.lu]
- 5. 2,3,5-Triiodobenzoic acid | C7H3I3O2 | CID 6948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 3,5-Diiodo-benzoic acid | CAS 19094-48-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. helixchrom.com [helixchrom.com]
- 9. mdpi.com [mdpi.com]
- 10. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 11. teledyneisco.com [teledyneisco.com]
Comparative Analysis of Ionization Modalities for the Structural Characterization of 3-Ethynyl-5-iodobenzoic Acid
Executive Summary
This guide provides a technical comparison between Electrospray Ionization (ESI) and Electron Impact (EI) mass spectrometry for the characterization of 3-Ethynyl-5-iodobenzoic acid (MW: 271.99 Da).
This molecule presents a unique analytical challenge due to its competing functionalities: the labile carbon-iodine bond (susceptible to homolytic cleavage) and the ionizable carboxylic acid. This guide demonstrates that while ESI (Negative Mode) is superior for intact molecular weight confirmation and quantification, EI (post-derivatization) provides the rich structural fingerprinting required for definitive identification of the halogen and alkyne positions.
The Molecule at a Glance
-
Formula:
-
Monoisotopic Mass: 271.9334 Da
-
Key Moieties:
-
Carboxylic Acid (Acidic, Ionizable)[1]
-
Iodine (High mass defect, Labile)
-
Ethynyl group (Unsaturation, Rigid)
-
The Analytical Challenge
The primary difficulty in analyzing 3-Ethynyl-5-iodobenzoic acid lies in the stability of the Iodine substituent.
-
In Hard Ionization (EI): The C-I bond energy (~57 kcal/mol) is significantly lower than C-C or C-H bonds. High-energy electron impact often obliterates the molecular ion (
), leaving only the de-iodinated fragment, which can lead to false identification as 3-ethynylbenzoic acid. -
In Soft Ionization (ESI): The carboxylic acid readily deprotonates (
), but the rigid benzene ring often resists further fragmentation without high collision energies, potentially yielding insufficient structural detail.
Comparative Methodology
Method A: ESI-MS/MS (Negative Mode)
Best for: Purity assessment, Quantification, Intact Mass Confirmation.
In negative mode ESI, the molecule forms a stable carboxylate anion. Fragmentation is induced via Collision-Induced Dissociation (CID).[2][3] The pathway is dominated by neutral losses rather than radical cleavages.
Primary Pathway:
-
Precursor:
-
Primary Product: Decarboxylation (Loss of
, 44 Da) 226.9. -
Secondary Product: Loss of Iodine is suppressed compared to EI, preserving the halogen signature on the daughter ion.
Method B: GC-MS (EI) with Methyl Ester Derivatization
Best for: Structural Fingerprinting, Library Matching.
Direct injection of carboxylic acids in GC-MS leads to peak tailing and thermal degradation. We employ Trimethylsilyldiazomethane (TMS-DAM) derivatization to form the methyl ester prior to analysis.
Primary Pathway (Methyl Ester, MW 286.0):
-
Precursor:
-
Primary Product:
-cleavage (Loss of ) Acylium ion ( 255). -
Dominant Fragment: Homolytic C-I cleavage (Loss of
) 159.
Visualizing the Fragmentation Pathways[4]
The following diagrams illustrate the divergent mechanistic pathways between the two methods.
Diagram 1: ESI(-) vs. EI(+) Fragmentation Tree
Caption: Comparative fragmentation trees. Left (Green): ESI pathway dominated by decarboxylation. Right (Red): EI pathway dominated by Iodine loss and alpha-cleavage.
Experimental Protocols
Protocol A: ESI-MS/MS (Direct Infusion)
Objective: Confirm intact mass and generate [M-H]-.
-
Sample Prep: Dissolve 1 mg of 3-Ethynyl-5-iodobenzoic acid in 1 mL Methanol (HPLC grade). Dilute 1:100 into 50:50 MeOH:H2O containing 0.1% Ammonium Hydroxide (
) to promote deprotonation. -
Instrument Settings:
-
Source: ESI Negative Mode.
-
Capillary Voltage: -2.5 kV (Soft ionization to prevent in-source fragmentation).
-
Cone Voltage: 20V.
-
-
MS/MS Acquisition:
-
Select precursor
270.9. -
Apply Collision Energy (CE) ramp: 10 -> 40 eV.
-
Validation Check: Look for the transition
. If 126.9 ( ) is observed as the base peak, the CE is too high.
-
Protocol B: Derivatization for GC-MS
Objective: Stabilize the carboxylic acid for gas-phase analysis.
-
Reagent: Trimethylsilyldiazomethane (TMS-DAM), 2.0 M in hexanes.
-
Procedure:
-
Dissolve 2 mg sample in 500 µL Methanol/Toluene (1:4).
-
Add 50 µL TMS-DAM dropwise until a persistent yellow color remains.
-
Incubate: 20 minutes at Room Temperature (Evolution of
gas indicates reaction). -
Quench: Add 10 µL Glacial Acetic Acid to destroy excess reagent.
-
Dry: Evaporate under
stream and reconstitute in Ethyl Acetate.
-
-
GC-MS Parameters:
-
Column: DB-5ms (30m x 0.25mm).
-
Inlet: 250°C, Split 10:1.
-
Temp Program: 80°C (1 min)
20°C/min 280°C.
-
Diagram 2: Derivatization Workflow
Caption: Workflow for converting the unstable acid into a volatile methyl ester for EI analysis.
Comparative Data Summary
The following table summarizes the expected spectral data based on standard fragmentation rules for halogenated benzoates [1, 2].
| Feature | ESI (-) MS/MS (Parent Acid) | EI GC-MS (Methyl Ester) |
| Precursor Ion | ||
| Base Peak | ||
| Iodine Signature | Retained in daughter ions at low CE. | Often lost immediately (Weak C-I bond). |
| Diagnostic Utility | Confirms MW and Acid group. | Confirms Iodine presence (via loss) and Alkyl structure. |
| Sensitivity | High (pg levels). | Moderate (ng levels). |
Conclusion & Recommendation
For drug discovery workflows where 3-Ethynyl-5-iodobenzoic acid is used as an intermediate (e.g., Sonogashira coupling):
-
Use ESI(-) for routine purity checks. The
transition is highly specific and avoids the complexity of derivatization. -
Use EI (GC-MS) only when structural ambiguity exists regarding the position of the iodine. The distinct fragmentation pattern of the methyl ester allows for comparison against spectral libraries of isomers.
References
-
NIST Mass Spectrometry Data Center. Benzoic acid, 3-iodo- Mass Spectrum.[4][5][6] NIST Chemistry WebBook, SRD 69.[7] Accessed October 2023.[8] [Link]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. (Chapter 6: Electron Ionization, Fragmentation of Halogenated Compounds). [Link]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for rearrangement mechanisms and ortho-effects). [Link]
Sources
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. uab.edu [uab.edu]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. 3-Iodobenzoic acid | C7H5IO2 | CID 12060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Iodobenzoic acid, TMS derivative [webbook.nist.gov]
- 6. Benzoic acid, 3-iodo- [webbook.nist.gov]
- 7. Benzoic acid, 3-iodo- [webbook.nist.gov]
- 8. youtube.com [youtube.com]
Comparison of 3-Ethynyl-5-iodobenzoic acid vs 3-ethynylbenzoic acid reactivity
An In-Depth Comparative Guide to the Reactivity of 3-Ethynyl-5-iodobenzoic Acid and 3-Ethynylbenzoic Acid
This guide provides a detailed, objective comparison of the chemical reactivity of 3-Ethynyl-5-iodobenzoic acid and its structural analog, 3-ethynylbenzoic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple cataloging of properties to explore the causal relationships between structure and function. We will dissect how the presence of an iodine substituent fundamentally alters the electronic and steric landscape of the molecule, thereby influencing its behavior in key synthetic transformations. The insights and protocols herein are grounded in established chemical principles and supported by experimental evidence to ensure scientific integrity and practical utility.
Introduction: A Tale of Two Building Blocks
3-Ethynylbenzoic acid is a bifunctional building block widely utilized in organic synthesis. Its terminal alkyne and carboxylic acid moieties serve as versatile handles for a range of transformations, including cross-coupling, cycloaddition, and esterification or amidation reactions.[1] The introduction of an iodine atom at the 5-position, yielding 3-Ethynyl-5-iodobenzoic acid, creates a trifunctional molecule with a significantly expanded synthetic potential. This guide will illuminate the nuanced differences in reactivity between these two compounds, providing a predictive framework for their application in complex molecule synthesis.
Caption: Structural comparison of 3-ethynylbenzoic acid and 3-Ethynyl-5-iodobenzoic acid.
Physicochemical Properties: The Foundational Differences
The iodine atom on 3-Ethynyl-5-iodobenzoic acid imparts distinct physical and chemical properties compared to its non-iodinated counterpart. These differences, summarized below, are critical for understanding their respective reactivities.
| Property | 3-Ethynylbenzoic Acid | 3-Ethynyl-5-iodobenzoic Acid | Rationale for Difference |
| Molecular Formula | C₉H₆O₂ | C₉H₅IO₂ | Presence of an iodine atom. |
| Molecular Weight | 146.14 g/mol [2] | 272.04 g/mol | The high atomic mass of iodine. |
| Melting Point | 144-147 °C | 185–187°C[3] | Increased molecular weight and stronger intermolecular forces (including potential halogen bonding) lead to a higher melting point. |
| Acidity (pKa) | ~4.1 (estimated) | ~3.5 (estimated) | The iodine atom is electron-withdrawing via induction, which stabilizes the negative charge of the carboxylate conjugate base, thereby increasing acidity.[4][5] |
| Solubility | Soluble in many organic solvents. | Readily dissolves in polar aprotic solvents like DMF and DMSO; limited aqueous solubility (0.2 g/L at 25°C).[3] | Increased polarity and molecular weight affect solubility profiles. |
Comparative Reactivity Analysis
The true distinction between these molecules emerges in their chemical behavior. The iodine atom in 3-Ethynyl-5-iodobenzoic acid acts as both an electronic modifier and an additional reactive handle.
Acidity and Carboxylic Acid Derivatization (Esterification)
Theoretical Insight: The primary electronic influence of the iodine atom is its inductive electron-withdrawing effect. Halogens on a benzene ring increase the acidity of a benzoic acid by stabilizing the resulting carboxylate anion.[5] Consequently, 3-Ethynyl-5-iodobenzoic acid is a stronger acid than 3-ethynylbenzoic acid. This is analogous to how 3-nitrobenzoic acid (pKa 3.47) is significantly more acidic than benzoic acid itself due to the electron-withdrawing nitro group.[6]
Practical Implications for Esterification: While the increased acidity of the iodinated compound might suggest a faster rate in acid-catalyzed esterification reactions (e.g., Fischer esterification), the difference is often negligible under typical reflux conditions with a strong acid catalyst. The reaction outcome and yield are generally comparable for both substrates, as the overriding factor is the presence of a strong mineral acid catalyst and the removal of water to drive the equilibrium.
Representative Protocol: Fischer Esterification of Ethynylbenzoic Acids
This protocol is applicable to both substrates for the synthesis of their corresponding methyl esters.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the respective benzoic acid (1.0 eq.) in methanol (serving as both reactant and solvent, ~10-20 mL per gram of acid).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (approx. 1-2% of the methanol volume) to the solution.[7]
-
Heating: Heat the reaction mixture to reflux (approx. 65-85°C) and maintain for 4-20 hours.[7] The progress can be monitored by Thin-Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Neutralization & Extraction: Dilute the residue with ethyl acetate and slowly add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[7] Separate the organic layer, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude methyl ester.
-
Purification: Purify the product via column chromatography on silica gel if necessary.
Palladium-Catalyzed Cross-Coupling: The Key Point of Divergence
The most significant difference in reactivity lies in palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling.[8] While both molecules can use their terminal alkyne as a nucleophilic partner, 3-Ethynyl-5-iodobenzoic acid possesses an additional electrophilic site: the carbon-iodine bond.
Scenario 1: The Alkyne as the Nucleophile
In a standard Sonogashira coupling with an external aryl or vinyl halide, the terminal alkyne on both compounds reacts similarly. The electronic differences imparted by the iodine substituent on the alkyne's reactivity are generally minor, and both compounds will couple efficiently under standard conditions.
Caption: Dual reactivity pathways of 3-Ethynyl-5-iodobenzoic acid in cross-coupling reactions.
Representative Protocol: Sonogashira Coupling of 3-Ethynyl-5-iodobenzoic acid (at the C-I position)
This protocol demonstrates the reactivity of the aryl iodide moiety.
-
Reaction Setup: To a Schlenk flask, add 3-Ethynyl-5-iodobenzoic acid (1.0 eq.), a terminal alkyne (e.g., phenylacetylene, 1.2 eq.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (4-10 mol%).
-
Solvent and Base: Evacuate and backfill the flask with an inert gas (N₂ or Ar). Add degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.). [9]3. Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Workup: Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Purification: Wash the filtrate with dilute HCl, then water, and finally brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting product can be purified by column chromatography or recrystallization.
Azide-Alkyne "Click" Chemistry
Both molecules are excellent substrates for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient and tolerant of a wide range of functional groups. The electronic differences between the two alkynes are unlikely to produce a significant difference in reactivity or yield for this robust transformation. Both will readily react with organic azides to form the corresponding 1,2,3-triazole.
Summary and Outlook
The choice between 3-Ethynyl-5-iodobenzoic acid and 3-ethynylbenzoic acid is dictated by the desired synthetic strategy.
-
3-Ethynylbenzoic Acid: An ideal, cost-effective choice when only the alkyne and carboxylic acid functionalities are required for sequential or orthogonal reactions.
-
3-Ethynyl-5-iodobenzoic Acid: A superior and more versatile building block when a third point of diversity is needed. It enables:
-
Sequential Couplings: First, perform a Sonogashira or Suzuki reaction at the C-I bond, then utilize the alkyne for a subsequent click reaction or another coupling.
-
Orthogonal Chemistry: The distinct reactivity of the three functional groups (carboxylic acid, alkyne, aryl iodide) allows for highly specific, stepwise modifications to build molecular complexity.
-
References
- Benchchem. (n.d.). Theoretical vs. Experimental Properties of Di-iodinated Benzoic Acids: A Technical Guide.
- ChemicalBook. (n.d.). 3-ETHYNYL-BENZOIC ACID METHYL ESTER synthesis.
- Venturini, C., et al. (2015). Crystal structure of 3-ethynylbenzoic acid. Acta Crystallographica Section E, 71(Pt 10), o750–o751.
- Vulcanchem. (n.d.). 3-Ethynyl-5-iodobenzoicacid for sale.
- Wikipedia. (n.d.). Sonogashira coupling.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 4-Ethynylbenzoic Acid: A Key Organic Chemistry Intermediate.
- J&K Scientific LLC. (2021). Sonogashira Cross-Coupling.
- PubChem. (n.d.). 3-Ethynylbenzoic acid.
- oc-praktikum.de. (2006). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid.
- Chemistry LibreTexts. (2024). Substituent Effects on Acidity.
- Sigma-Aldrich. (n.d.). 3-Ethynylbenzoic acid 95%.
- ChemicalBook. (2023). Reactivity and Polarity of 3-Nitrobenzoic acid.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-Ethynylbenzoic acid | C9H6O2 | CID 15897047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Ethynyl-5-iodobenzoicacid () for sale [vulcanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactivity and Polarity of 3-Nitrobenzoic acid_Chemicalbook [chemicalbook.com]
- 7. 3-ETHYNYL-BENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
Safety Operating Guide
3-Ethynyl-5-iodobenzoicacid proper disposal procedures
Executive Safety Summary: Immediate Action Card
As researchers, we often treat intermediate building blocks like 3-Ethynyl-5-iodobenzoic acid (CAS: 2307590-62-9 or similar analogs) as generic organic solids. This is a logistical error. This compound possesses two distinct functional moieties—a terminal alkyne and an aryl iodide —that dictate specific disposal protocols to prevent plumbing hazards (metal acetylides) and ensure environmental compliance (halogenated waste streams).
Critical Hazard Profile:
| Parameter | Specification | Operational Implication |
| Primary Hazard | Irritant / Corrosive | Causes skin (H315), eye (H319), and respiratory (H335) irritation.[1] |
| Reactivity Risk | Terminal Alkyne | Do NOT dispose down drains. Can form shock-sensitive acetylides with Copper (Cu) or Silver (Ag) plumbing. |
| Waste Class | Halogenated Organic | Must be segregated from non-halogenated solvents to avoid surcharges and regulatory fines. |
| Physical State | Solid (Powder) | Dust explosion risk is low but non-zero; use antistatic tools. |
Chemical Characterization & Waste Classification
To validate why we dispose of this chemical specifically, we must look at its structure-activity relationship.
The Halogenated Mandate (The "Iodo" Group)
The presence of the Iodine atom at the C5 position classifies this material as Halogenated Waste .
-
The Logic: Incineration of halogenated compounds generates acid gases (e.g., HI, I₂). Facilities must use scrubbers to neutralize these emissions. Mixing this with non-halogenated waste (like pure acetone or ethanol) contaminates the entire bulk container, forcing the disposal vendor to treat the whole volume as halogenated, significantly increasing destruction costs.
The Acetylide Threat (The "Ethynyl" Group)
The C3 terminal alkyne (
-
The Mechanism: In the presence of basic conditions or specific metal ions (Cu⁺, Ag⁺), the terminal proton is acidic (
). It can deprotonate and ligate to metals lining older laboratory plumbing, forming metal acetylides (e.g., ). -
The Risk: These acetylides are highly unstable and shock-sensitive. Accumulation in P-traps can lead to detonations during routine maintenance. Therefore, drain disposal is strictly prohibited.
Step-by-Step Disposal Protocol
Workflow A: Solid Waste Disposal (Pure Compound)
Applicable for: Expired reagents, spilled solids, or failed reaction cakes.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Apply a hazardous waste label immediately.
-
Segregation: Place the jar in the Solid Halogenated Waste drum. Do not mix with silica gel unless the silica is also contaminated with halogens.
Workflow B: Liquid Waste (Mother Liquors/Solutions)
Applicable for: Reaction mixtures, filtrates from recrystallization.
-
pH Check: If the solution is acidic (due to the benzoic acid moiety), neutralize to pH 6–8 using Sodium Bicarbonate (
) before consolidation. This prevents exothermic reactions in the waste drum. -
Solvent Identification:
-
If dissolved in DCM/Chloroform: Pour into Halogenated Liquid Waste .
-
If dissolved in Acetone/Methanol: STILL pour into Halogenated Liquid Waste because the solute (the iodobenzoic acid) carries the halogen.
-
-
Triple Rinse: Rinse empty glassware with a minimal amount of acetone. Add this rinse to the halogenated waste stream.
Visualization: Waste Decision Logic
The following diagram outlines the decision process for segregating this specific compound to ensure RCRA compliance and safety.
Figure 1: Decision tree for segregating ethynyl-iodobenzoic acid waste streams. Note the strict prohibition of drain disposal.
Emergency Spill Management
In the event of a benchtop spill, do not panic. The compound is non-volatile, so inhalation risk is limited to dust generation.
-
PPE Upgrade: Ensure you are wearing double nitrile gloves (0.11 mm minimum) and safety goggles.
-
Dry Spill:
-
Do NOT use a wet paper towel immediately (this spreads the acid).
-
Use a scoop or stiff card to collect 90% of the powder. Place in the solid waste jar.
-
-
Wet Clean:
-
Wet a paper towel with 5% Sodium Bicarbonate solution.
-
Wipe the area to neutralize the remaining acid residue.
-
Dispose of the wipes in Solid Hazardous Waste (contaminated debris).
-
-
Verification: Wipe the area with a fresh wet tissue; check with a pH strip to ensure neutral surface pH.
Regulatory References
-
National Institutes of Health (PubChem). 3-Iodobenzoic Acid Safety Summary (Proxy for Analog). Retrieved from .
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. (Defining Halogenated Waste Streams). Retrieved from .
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Chapter on Management of Specific Classes of Chemicals - Alkynes). Retrieved from .
Sources
- 1. 3-Iodobenzoic acid | C7H5IO2 | CID 12060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. 2307590-62-9|3-Ethynyl-5-iodobenzoic acid|BLD Pharm [bldpharm.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
